2-(2-Hydroxyphenyl)oxirane
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Description
“2-(Oxiran-2-yl)phenol” is also known as “4-(2-Oxiranyl)phenol”. It has a molecular formula of C8H8O2, an average mass of 136.148 Da, and a monoisotopic mass of 136.052429 Da .
Synthesis Analysis
The synthesis of phenols like “2-(Oxiran-2-yl)phenol” can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific synthesis process involving oxiranes and oxetanes has been reported to enhance polymerization kinetics and improve the physical properties of the resulting polymer films .Molecular Structure Analysis
The molecular structure of “2-(Oxiran-2-yl)phenol” is characterized by the presence of an oxirane (epoxy) group attached to a phenol group . The exact structure can be found in chemical databases like ChemSpider .Chemical Reactions Analysis
Phenols, including “2-(Oxiran-2-yl)phenol”, are highly reactive substrates for electrophilic reactions. They undergo oxidation differently from alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(Oxiran-2-yl)phenol” are largely determined by its molecular structure. It has a molecular formula of C8H8O2, an average mass of 136.148 Da, and a monoisotopic mass of 136.052429 Da .Mechanism of Action
The mechanism of action of phenolic compounds primarily stems from their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . Phenol, a related compound, is known to be a potent proteolytic agent, causing severe skin burns and eye damage, respiratory irritation, and suspected genetic defects .
Safety and Hazards
Properties
IUPAC Name |
2-(oxiran-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8-9H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHJTEHZGLJVJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619336 |
Source
|
Record name | 2-(Oxiran-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250597-24-1 |
Source
|
Record name | 2-(Oxiran-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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